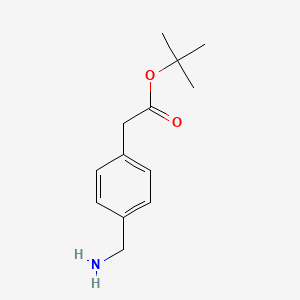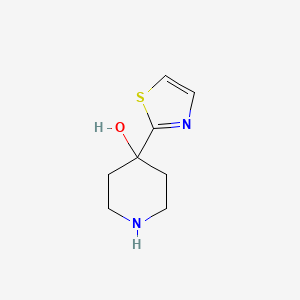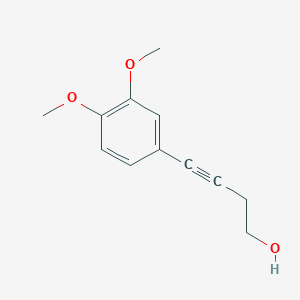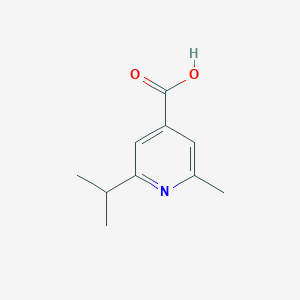
2-isopropyl-6-methylisonicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-isopropyl-6-methylisonicotinic acid is a derivative of isonicotinic acid, which is a pyridine carboxylic acid. This compound is characterized by the presence of an isopropyl group at the 2-position and a methyl group at the 6-position of the pyridine ring. It is a white solid that is soluble in water and various organic solvents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-isopropyl-6-methylisonicotinic acid can be achieved through various methods. One common approach involves the reaction of isonicotinic acid with isopropyl bromide and methyl iodide under basic conditions. The reaction typically takes place in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves continuous flow multi-stage reactors (MSR) to ensure high yield and purity. The process includes the reaction of isopropylamidine in an alkaline lower alkanol solvent system with an alkyl acetoacetate to close the ring and form the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2-isopropyl-6-methylisonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isopropyl and methyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-isopropyl-6-methylisonicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the production of agrochemicals and plant immune inducers.
Wirkmechanismus
The mechanism of action of 2-isopropyl-6-methylisonicotinic acid involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to inhibit the synthesis of mycolic acids, which are essential components of the cell wall of Mycobacterium tuberculosis. This inhibition disrupts the integrity of the bacterial cell wall, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
2-isopropyl-6-methylisonicotinic acid can be compared with other similar compounds such as:
Isonicotinic acid: Lacks the isopropyl and methyl groups, making it less hydrophobic.
Nicotinic acid: Has a carboxyl group at the 3-position instead of the 4-position.
2,6-Dichloroisonicotinic acid: Contains chlorine atoms at the 2 and 6 positions, which significantly alter its chemical properties and biological activity.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H13NO2 |
|---|---|
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
2-methyl-6-propan-2-ylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C10H13NO2/c1-6(2)9-5-8(10(12)13)4-7(3)11-9/h4-6H,1-3H3,(H,12,13) |
InChI-Schlüssel |
SEIMFXZJKUTSJY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=N1)C(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
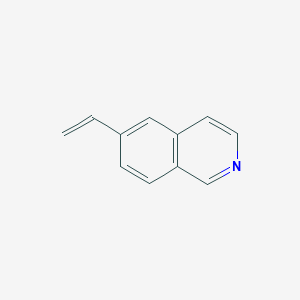

![1-Methoxy-5-(2-propenyl)-2-oxabicyclo[3.3.0]octane](/img/structure/B8703829.png)
![ethyl 4-[(4-methoxyphenyl)methoxy]-3-oxobutanoate](/img/structure/B8703832.png)
